![molecular formula C16H11FO3S B1372596 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid CAS No. 1040042-28-1](/img/structure/B1372596.png)
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Overview
Description
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C16H11FO3S . It has a molecular weight of 302.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H11FO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Molecular Structure and Interactions
Research on compounds structurally related to 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid, such as various substituted benzofuran derivatives, has revealed insights into their molecular structures and interactions. These studies demonstrate that the spatial arrangement of substituents, like the methylsulfanyl group, significantly influences the overall molecular conformation and intermolecular interactions. For instance, in compounds like 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, the orientation of the methyl group relative to the benzofuran fragment is almost perpendicular, impacting the molecule's 3D structure (Choi et al., 2008). These structural characteristics are crucial for understanding the compound's chemical properties and potential interactions with biological targets.
Potential Biological Activity
The synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters, which share a similar core structure to the compound , have shown promising biological activities. These compounds have been investigated for their potential as ischemic cell death inhibitors. Specifically, the introduction of a sulfur atom at the three-position substituent of the benzofuran ring was found to enhance ischemic cell death inhibitory potency, suggesting potential therapeutic applications in conditions involving ischemic injury (Suh et al., 2010).
Catalytic Applications
Compounds with benzofuran structures have also been explored for their catalytic applications. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, although not directly related to the compound , demonstrates how sulfur and benzofuran derivatives can be applied in catalysis. This specific compound has been used as a recyclable catalyst for condensation reactions, showcasing the versatility of benzofuran derivatives in synthetic chemistry (Tayebi et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-[(2-fluorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3S/c17-12-6-2-4-8-14(12)21-9-11-10-5-1-3-7-13(10)20-15(11)16(18)19/h1-8H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHCCAYLTYUWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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